molecular formula C14H12FN B15169801 Benzenamine, 2-fluoro-N-(1-phenylethylidene)- CAS No. 646502-87-6

Benzenamine, 2-fluoro-N-(1-phenylethylidene)-

Cat. No.: B15169801
CAS No.: 646502-87-6
M. Wt: 213.25 g/mol
InChI Key: WIKWYGCQLSCJMH-UHFFFAOYSA-N
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Description

Benzenamine, 2-fluoro-N-(1-phenylethylidene)-: is a chemical compound with the molecular formula C14H12FN. It is characterized by a benzene ring attached to an amine group, a fluorine atom, and a phenylethylidene group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-fluoro-N-(1-phenylethylidene)- typically involves the reaction of 2-fluorobenzonitrile with an appropriate amine under specific conditions. The reaction conditions may include the use of a catalyst, such as palladium on carbon, and a solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes. It may be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine: Research is ongoing to explore the potential medicinal applications of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, particularly in the treatment of diseases related to inflammation and oxidative stress.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Benzenamine, 2-fluoro-N-(1-phenylethylidene)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

  • 2-Fluorobenzonitrile: Similar in structure but lacks the amine group.

  • N-(1-phenylethylidene)aniline: Similar but without the fluorine atom.

  • 2-Fluoro-N-phenylbenzamide: Similar but with a different functional group.

Uniqueness: Benzenamine, 2-fluoro-N-(1-phenylethylidene)- is unique due to the combination of the fluorine atom and the phenylethylidene group, which imparts distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of Benzenamine, 2-fluoro-N-(1-phenylethylidene)-, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

646502-87-6

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-1-phenylethanimine

InChI

InChI=1S/C14H12FN/c1-11(12-7-3-2-4-8-12)16-14-10-6-5-9-13(14)15/h2-10H,1H3

InChI Key

WIKWYGCQLSCJMH-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1F)C2=CC=CC=C2

Origin of Product

United States

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